Calcium dobesilate

Descripción general

Descripción

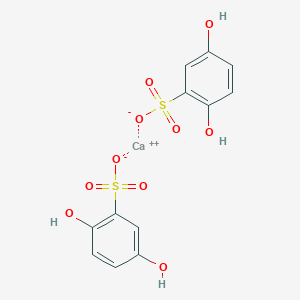

Calcium Dobesilate is a synthetic molecule with the ability to reduce capillary permeability in the body . It is a regulator of capillary functions and acts on the capillary walls by regulating its impaired physiological functions . It is widely prescribed for chronic venous disease, diabetic retinopathy, and the symptoms of haemorrhoidal attack .

Synthesis Analysis

This compound can be synthesized from commercially available p-chloronitrobenzene by performing four reaction steps in the water-based, closed-loop recycling of aqueous sulfuric acid . Another method involves the sulfonation of hydroquinone with H2SO4 without using any solvent .Molecular Structure Analysis

The crystal structure analysis demonstrated that MET and DBS were coupled in a 3D supramolecular structure connected by hydrogen-bonding interactions with a molar ratio of 1:1 .Chemical Reactions Analysis

This compound negatively interferes with the Sarcosine Oxidase Enzymatic (SOE) analysis, which is currently the most widely used method for the detection of creatinine . This interference causes pseudo-reduced results .Physical And Chemical Properties Analysis

This compound appears as a white hygroscopic powder . It is very soluble in water and easily soluble in alcohol, but it is practically insoluble in dichloromethane and poorly soluble in isopropyl alcohol .In Vivo

Calcium dobesilate has been studied for its potential applications in vivo. For example, it has been studied for its potential to act as an antioxidant, anti-inflammatory, and anticoagulant. It has also been studied for its potential to reduce the risk of cardiovascular diseases.

In Vitro

Calcium dobesilate has also been studied for its potential applications in vitro. For example, it has been studied for its potential to inhibit the growth of cancer cells and to reduce the risk of developing certain types of cancer. It has also been studied for its potential to act as a free radical scavenger and to reduce the risk of oxidative damage.

Mecanismo De Acción

Target of Action

Calcium Dobesilate (CaD) is a synthetic molecule that primarily targets the walls of small vessels . It interacts with different biochemical mediators that favor endothelial permeability . It also interferes with the heparin-binding domain of fibroblast growth factor .

Mode of Action

CaD works by reducing the leakage and fragility of the walls of small vessels . It decreases capillary permeability by stabilizing the basement membrane through an action on the collagen chains that constitute it . It also inhibits the action of fibroblast growth factor by binding to its heparin-binding domain .

Biochemical Pathways

CaD affects several biochemical pathways. It restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway . It also suppresses the MAPK and chemokine signaling pathways . These pathways are involved in cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

After oral administration, CaD is well absorbed from the gastrointestinal tract . Maximum plasma concentrations of 6-8 μg/ml are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours . The drug is poorly metabolized (less than 10%) and its binding with plasma proteins is rather low . Elimination occurs mainly through excretion from the kidneys .

Result of Action

The action of CaD results in a reduction in blood hyperviscosity and also performs an anti-platelet aggregation action . It has been shown to effectively treat Diabetic Retinopathy (DR) at the systematic and local ocular levels . It reduces albuminuria and restores renal histological changes in diabetic mice .

Actividad Biológica

Calcium dobesilate has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. It has also been shown to have the potential to inhibit the growth of cancer cells and to reduce the risk of developing certain types of cancer.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the activity of certain enzymes involved in the formation of new blood vessels. This inhibition of angiogenesis is thought to be responsible for its anti-inflammatory, antioxidant, and anticoagulant effects. It has also been shown to reduce oxidative damage, inhibit the growth of cancer cells, and reduce the risk of developing certain types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of calcium dobesilate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly soluble in water. Additionally, it has a variety of biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. However, it is important to note that the use of this compound in laboratory experiments is limited by its potential toxicity.

Direcciones Futuras

The potential applications of calcium dobesilate are numerous, and research is ongoing to further explore its potential benefits. Some potential future directions for research include:

• Investigating the potential of this compound to reduce the risk of cardiovascular diseases

• Investigating the potential of this compound to inhibit the growth of cancer cells

• Investigating the potential of this compound to reduce oxidative damage

• Investigating the potential of this compound to act as an anti-inflammatory agent

• Investigating the potential of this compound to act as an anticoagulant

• Investigating the potential of this compound to reduce the risk of developing certain types of cancer

• Investigating the potential of this compound to reduce the risk of developing other diseases

• Investigating the potential of this compound to act as a free radical scavenger

• Investigating the potential of this compound to reduce the risk of developing certain types of eye diseases

• Investigating the potential of this compound to reduce the risk of developing certain types of skin diseases

• Investigating the potential of this compound to reduce the risk of developing certain types of neurological diseases

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Calcium dobesilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stabilizes the basement membrane by acting on collagen chains and interacts with biochemical mediators that favor endothelial permeability. This interaction helps reduce blood hyperviscosity and exhibits anti-platelet aggregation properties . This compound also enhances the activity of nitric oxide synthase, leading to increased levels of endothelial nitric oxide, which further contributes to its vasoprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It improves hemodynamics, inhibits inflammatory responses, and suppresses interstitial fibrosis. In diabetic kidney disease, this compound has been shown to decrease serum creatinine and blood urea nitrogen levels, reduce inflammatory factors, and increase glomerular filtration rate . Additionally, this compound prevents the breakdown of the blood-retinal barrier by restoring tight junction protein levels and decreasing leukocyte adhesion to retinal vessels .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It reduces capillary permeability by stabilizing the basement membrane and interacting with biochemical mediators. This compound also inhibits the activation of p38 MAPK and NF-κB, which are involved in oxidative and nitrosative stress . Furthermore, it enhances the activity of nitric oxide synthase, leading to increased endothelial nitric oxide levels and decreased capillary hyperpermeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is well absorbed from the gastrointestinal tract, with maximum plasma concentrations reached approximately six hours after oral administration. The drug is poorly metabolized and primarily excreted through the kidneys . Long-term studies have shown that this compound effectively treats diabetic retinopathy by improving retinal microaneurysms, reducing retinal hemorrhages, and decreasing blood viscosity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, oral treatment with 50 and 100 mg/kg of this compound significantly protected the retina against oxidative stress induced by ischemia/reperfusion . Higher doses of this compound have been shown to reduce retinal edema and protect against inhibition of ATPase activities in diabetic rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases intracellular reactive oxygen species production, improves collagen biosynthesis in the basement membrane, and inhibits high permeability caused by vasoactive substances . The compound also restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway, which is crucial for protecting renal function in diabetic kidney disease .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and reaches maximum plasma concentrations approximately six hours after oral administration . The drug is poorly metabolized and primarily excreted through the kidneys. Its binding with plasma proteins is relatively low, which facilitates its distribution within cells and tissues . This compound also interacts with transporters and binding proteins that influence its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound interacts with tight junction proteins in retinal vessels, preventing the breakdown of the blood-retinal barrier . This compound also affects the activity of enzymes involved in the glutathione metabolic cycle, such as glutathione S-transferase and γ-glutamyltransferase, which are essential for maintaining cellular oxidative status . These interactions highlight the importance of this compound’s subcellular localization in exerting its protective effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Calcium dobesilate can be achieved through the reaction of dobesilic acid with calcium hydroxide.", "Starting Materials": [ "Dobesilic acid", "Calcium hydroxide" ], "Reaction": [ "Step 1: Dobesilic acid is dissolved in water.", "Step 2: Calcium hydroxide is added to the solution and the mixture is stirred.", "Step 3: The pH of the mixture is adjusted to 7-8 using hydrochloric acid.", "Step 4: The resulting precipitate is filtered and washed with water.", "Step 5: The precipitate is dried to obtain the final product, Calcium dobesilate." ] } | |

Número CAS |

20123-80-2 |

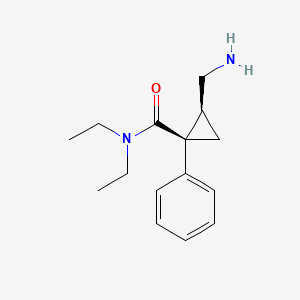

Fórmula molecular |

C6H6CaO5S |

Peso molecular |

230.25 g/mol |

Nombre IUPAC |

calcium;2,5-dihydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O5S.Ca/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |

Clave InChI |

MVEKZZYTDBDHRF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

SMILES canónico |

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Ca] |

Otros números CAS |

20123-80-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

21799-87-1 (mono-potassium salt) 88-46-0 (Parent) |

Sinónimos |

2,5 Dihydroxybenzenesulfonate 2,5 Dihydroxybenzenesulfonic Acid 2,5-Dihydroxybenzenesulfonate 2,5-Dihydroxybenzenesulfonic Acid Calcium Dobesilate Calcium Dobesilate (1:1) Calcium Dobesilate Monoammonium Salt Calcium Dobesilate Monopotassium Salt Calcium, Dobesilate Dexium Dobesilate Calcium Dobesilate, Calcium Dobica Doxium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)

![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)

![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)